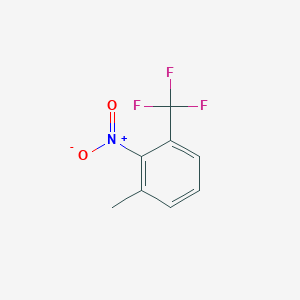

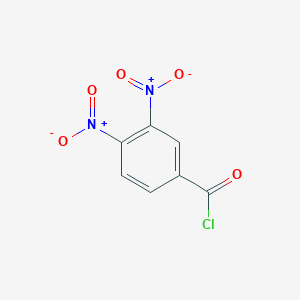

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is a chemical compound with the empirical formula C8H6F3NO2 . It has a molecular weight of 205.13 .

Molecular Structure Analysis

The molecular structure of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group .Chemical Reactions Analysis

While specific reactions involving 1-Methyl-2-nitro-3-(trifluoromethyl)benzene are not available, it’s known that nitrobenzene compounds can undergo reactions such as reduction to aniline derivatives .Wissenschaftliche Forschungsanwendungen

Pharmacological Research Applications

Studies on related nitro and trifluoromethyl compounds have shown significant importance in pharmacological applications. For instance, the degradation processes of nitisinone, a compound related by its nitro and trifluoromethyl groups, have been extensively studied using LC-MS/MS to understand its stability under various conditions. This research is crucial for assessing the potential risks and benefits of nitisinone's medical applications, particularly in treating rare hereditary metabolic diseases like hepatorenal tyrosinemia (Barchańska et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, compounds such as benzene-1,3,5-tricarboxamide have been recognized for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property is leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the versatile use of benzene derivatives in advanced materials and technology (Cantekin, de Greef, & Palmans, 2012).

Green Chemistry

The quest for environmentally benign synthesis methods has led to the development of green chemistry pathways for producing compounds with nitro and trifluoromethyl groups. A practical synthesis of 5,5′-Methylene-bis(benzotriazole), for example, demonstrates an efficient, environmentally friendly approach to creating valuable molecules for metal passivators and light-sensitive materials, emphasizing the importance of sustainable practices in chemical synthesis (Gu, Yu, Zhang, & Xu, 2009).

Environmental Studies

Research on the environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) reveals the transient impact of these substances on aquatic ecosystems. Used primarily in the Great Lakes basin for controlling sea lamprey populations, TFM's effects are short-lived, with ecosystems returning to pre-treatment conditions post-application. This highlights the compound's minimal long-term toxicological risk and its specificity in environmental management practices (Hubert, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZOTTYGWMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541296 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

CAS RN |

92891-23-1 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)